molecular formula C7H3BrFNO B2708988 4-Bromo-2-fluoro-6-hydroxybenzonitrile CAS No. 1227918-06-0

4-Bromo-2-fluoro-6-hydroxybenzonitrile

Cat. No.: B2708988
CAS No.: 1227918-06-0
M. Wt: 216.009
InChI Key: ARDAEBQYIBXEMA-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-hydroxybenzonitrile is an organic compound with the molecular formula C7H3BrFNO and a molecular weight of 216.01 g/mol It is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzonitrile core

Scientific Research Applications

4-Bromo-2-fluoro-6-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-6-hydroxybenzonitrile typically involves the bromination and fluorination of a suitable benzonitrile precursor. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-hydroxybenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can produce corresponding carbonyl or alkyl derivatives .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoro-6-hydroxybenzonitrile: C7H3BrFNO

    4-Bromo-1-fluoro-2-nitrobenzene: C6H3BrFNO2

    3-Bromo-4-fluoro-2-hydroxybenzonitrile: C7H3BrFNO2

Uniqueness

This compound is unique due to its specific combination of bromine, fluorine, and hydroxyl groups on a benzonitrile core.

Properties

IUPAC Name

4-bromo-2-fluoro-6-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDAEBQYIBXEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C#N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 500-mL RBF was added 4-bromo-2-fluoro-6-[(phenylmethyl)oxy]benzonitrile (5 g, 16.33 mmol) and CH2Cl2 (100 mL). The flask was cooled in an ice-water bath and BBr3 (49.0 mL, 49.0 mmol) (solution in CH2Cl2) was added dropwise via syringe. The red solution was allowed to warm to room temperature over 1 hour. The solution was poured into water (200 mL) and extracted with EtOAc (3×200 mL). The combined organics were concentrated to a yellow residue. The residue was treated with CH2Cl2, and a precipitate formed which was collected to afford the title compound (2.830 g) as a fine yellow solid. 1H NMR (400 MHz, DMSO-d6): δ 7.03 (t, J=1.4 Hz, 1H), 7.29 (dd, J=9.0, 1.6 Hz, 1H), 12.23 (s, 1H).
Name
4-bromo-2-fluoro-6-[(phenylmethyl)oxy]benzonitrile
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
49 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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